Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
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Overview
Description
Methyl 3-fluoro-5-(4-nitrophenyl)benzoate is an organic compound with the molecular formula C14H10FNO4 It is a derivative of benzoic acid and is characterized by the presence of a fluorine atom and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate typically involves the esterification of 3-fluoro-5-(4-nitrophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-5-(4-nitrophenyl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 3-fluoro-5-(4-aminophenyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-fluoro-5-(4-nitrophenyl)benzoic acid.
Scientific Research Applications
Methyl 3-fluoro-5-(4-nitrophenyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the fluorine atom and nitro group can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-3-nitrobenzoate
- Methyl 2-fluoro-5-(4-nitrophenyl)benzoate
Comparison
Methyl 3-fluoro-5-(4-nitrophenyl)benzoate is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This positioning can significantly influence the compound’s chemical reactivity and interactions with other molecules compared to its isomers.
Properties
IUPAC Name |
methyl 3-fluoro-5-(4-nitrophenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(17)11-6-10(7-12(15)8-11)9-2-4-13(5-3-9)16(18)19/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEQOKFPRSUJQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718394 |
Source
|
Record name | Methyl 5-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-67-2 |
Source
|
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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